molecular formula C15H14FNO2 B1270472 (1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine CAS No. 355815-61-1

(1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine

Cat. No.: B1270472
CAS No.: 355815-61-1
M. Wt: 259.27 g/mol
InChI Key: UMDZYKCPACDSCF-UHFFFAOYSA-N
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Description

(1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine is a chemical compound that features a benzodioxole moiety linked to a fluorobenzylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-fluorobenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like methanol or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or oximes.

    Reduction: Reduction of the compound can lead to the formation of secondary amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the benzodioxole or fluorobenzyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents in the presence of catalysts like iron(III) chloride or sulfuric acid.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents onto the aromatic rings.

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions, while the fluorobenzylamine group can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

  • (1,3-Benzodioxol-5-ylmethyl)amine
  • (2-Fluorobenzyl)amine
  • (1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine

Comparison:

  • (1,3-Benzodioxol-5-ylmethyl)amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
  • (2-Fluorobenzyl)amine: Lacks the benzodioxole moiety, which may reduce its potential for π-π interactions.
  • (1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine: The position of the fluorine atom is different, which can influence the compound’s electronic properties and reactivity.

(1,3-Benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine stands out due to the unique combination of the benzodioxole and fluorobenzylamine groups, offering a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-13-4-2-1-3-12(13)9-17-8-11-5-6-14-15(7-11)19-10-18-14/h1-7,17H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDZYKCPACDSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353354
Record name (1,3-benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355815-61-1
Record name (1,3-benzodioxol-5-ylmethyl)(2-fluorobenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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